3-Chloro-4-cyclopropoxy-N,N-dimethylaniline
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Overview
Description
3-Chloro-4-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the third position, a cyclopropoxy group at the fourth position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Chlorination: The aniline derivative is chlorinated at the third position using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The chlorinated intermediate undergoes a nucleophilic substitution reaction with cyclopropanol in the presence of a base like sodium hydride.
Methylation: Finally, the product is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-cyclopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group.
4-Cyclopropoxy-N,N-dimethylaniline: Lacks the chloro group.
3-Chloro-4-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Chloro-4-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)8-3-6-11(10(12)7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
PWJDCFJZZNOVEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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